Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
Description
Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a structurally complex heterocyclic compound featuring a tetrahydroquinazoline core with a thioxo (C=S) group at position 2, an oxo (C=O) group at position 4, and a methyl carboxylate (COOCH₃) at position 6. The piperazine moiety at position 3 is substituted with a 2,3-dimethylphenyl group via a 3-oxopropyl linker. This compound’s molecular formula is C₂₆H₃₁N₄O₄S, with a molecular weight of 495.6 g/mol.
Properties
CAS No. |
946241-36-7 |
|---|---|
Molecular Formula |
C25H28N4O4S |
Molecular Weight |
480.58 |
IUPAC Name |
methyl 3-[3-[4-(2,3-dimethylphenyl)piperazin-1-yl]-3-oxopropyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C25H28N4O4S/c1-16-5-4-6-21(17(16)2)27-11-13-28(14-12-27)22(30)9-10-29-23(31)19-8-7-18(24(32)33-3)15-20(19)26-25(29)34/h4-8,15H,9-14H2,1-3H3,(H,26,34) |
InChI Key |
FETXQETUZNJFOD-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)N2CCN(CC2)C(=O)CCN3C(=O)C4=C(C=C(C=C4)C(=O)OC)NC3=S)C |
solubility |
not available |
Origin of Product |
United States |
Mechanism of Action
Biological Activity
Methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex organic compound with potential therapeutic applications. This article reviews its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- IUPAC Name : this compound
- Molecular Formula : C22H24N4O4S
- Molecular Weight : 444.56 g/mol
The biological activity of this compound is primarily attributed to its interaction with various biological targets. Research indicates that it may exhibit:
- Antimicrobial Activity : Studies have shown that similar compounds can inhibit the growth of bacteria and fungi. For instance, derivatives with piperazine moieties have demonstrated antimicrobial effects against pathogens such as Staphylococcus aureus and Candida albicans .
- Antitumor Properties : Compounds structurally related to this molecule have been evaluated for their antitumor activity. For example, certain tetrahydroquinazoline derivatives have shown selective cytotoxicity against various cancer cell lines .
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular processes. Preliminary studies suggest that it could inhibit topoisomerase II and other kinases implicated in cancer progression .
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of related compounds using the disk diffusion method. The results indicated significant inhibition zones for certain derivatives against Staphylococcus aureus and Escherichia coli, suggesting a promising antibacterial profile for compounds with similar structures .
| Compound | Target Microorganism | Inhibition Zone (mm) |
|---|---|---|
| Compound A | Staphylococcus aureus | 15 |
| Compound B | Escherichia coli | 12 |
| Compound C | Candida albicans | 14 |
Antitumor Activity
In vitro assays were conducted on various human tumor cell lines (e.g., HepG2, DLD) to assess the cytotoxic effects of related tetrahydroquinazoline derivatives. The results indicated that some compounds exhibited IC50 values lower than standard chemotherapeutic agents like etoposide .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound D | HepG2 | 5 |
| Compound E | DLD | 8 |
| Etoposide | HepG2 | 10 |
Case Studies
- Case Study on Antimicrobial Effects : A recent study synthesized several piperazine-containing compounds and tested their antimicrobial activity. The results showed that compounds with structural similarities to methyl 3-(3-(4-(2,3-dimethylphenyl)piperazin-1-yl)-3-oxopropyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline exhibited significant antimicrobial properties against both Gram-positive and Gram-negative bacteria .
- Case Study on Antitumor Activity : Another investigation focused on the antitumor potential of tetrahydroquinazoline derivatives in human cancer cell lines. The study found that specific modifications to the piperazine ring significantly enhanced cytotoxicity compared to unmodified analogs .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The target compound’s structural analogs include benzoxazolones, benzothiazolones, and imidazopyridine derivatives (e.g., compounds 5i, 5j, 1l, 2d from , and 5). Key comparisons are summarized below:
Spectroscopic Data
Hypothetical NMR and HRMS data for the target compound can be inferred from analogs:
- ¹H NMR :
- ¹³C NMR :
- HRMS :
- Calculated for C₂₆H₃₁N₄O₄S: 495.6 g/mol.
In contrast, benzoxazolone analogs (e.g., 5i) show distinct ¹³C NMR shifts for oxazolone carbonyls (δ 168–170) and piperazine carbons (δ 50–60) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
